molecular formula C8H12BrNO2 B580032 N-(3-bromo-4-oxocyclohexyl)acetamide CAS No. 687639-03-8

N-(3-bromo-4-oxocyclohexyl)acetamide

Cat. No. B580032
M. Wt: 234.093
InChI Key: WBTGJPGTKKCSKY-UHFFFAOYSA-N
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Description

N-(3-bromo-4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C8H12BrNO2 . It has a molecular weight of 234.09 g/mol .


Synthesis Analysis

N-(3-bromo-4-oxocyclohexyl)acetamide is formed as an intermediate during the synthesis of partially saturated heterobicyclic arginine side chain mimetics. These mimetics act as building blocks toward incorporation into trypsin-like serine protease inhibitors .


Molecular Structure Analysis

The molecular structure of N-(3-bromo-4-oxocyclohexyl)acetamide can be represented by the IUPAC name N-(4-oxocyclohexyl)acetamide . The InChI representation is InChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) .

Scientific Research Applications

Protective Effects in Hepatotoxicity

N-(4-Hydroxyphenyl) acetamide, a related compound, has been a subject of study for its hepatotoxicity and the protective effects of curcumin and α-lipoic acid against liver damage induced by overdose. This study may be relevant for understanding the biochemical pathways and protective measures related to the toxicity of similar compounds like N-(3-bromo-4-oxocyclohexyl)acetamide. The research demonstrated the promising potential of natural therapies against liver injury through their antioxidant and antifibrotic actions (Alhusain et al., 2022).

Novel Synthetic Opioids

The chemical and pharmacological aspects of non-fentanil novel synthetic opioids, including N-substituted benzamides and acetamides (like N-(3-bromo-4-oxocyclohexyl)acetamide), have been extensively reviewed. These compounds were developed in the 1970s and 1980s and have since emerged as substances of abuse. The study highlights the importance of international early warning systems in tracking new psychoactive substances and the necessity for research to detect new substances early in toxicological samples (Sharma et al., 2018).

Anti-Arthritic and Anti-Inflammatory Properties

N-(2-hydroxy phenyl) acetamide, a compound structurally similar to N-(3-bromo-4-oxocyclohexyl)acetamide, has shown anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis models. This study's insights into the anti-inflammatory activity and reduction of oxidative stress markers can be beneficial for understanding the potential therapeutic applications of N-(3-bromo-4-oxocyclohexyl)acetamide in similar conditions (Jawed et al., 2010).

properties

IUPAC Name

N-(3-bromo-4-oxocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTGJPGTKKCSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(=O)C(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730764
Record name N-(3-Bromo-4-oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-4-oxocyclohexyl)acetamide

CAS RN

687639-03-8
Record name N-(3-Bromo-4-oxocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to one aspect of the present invention there is provided a method of synthesising 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole, which method comprises comprising: (i) reacting bromine with a solution of 4-acetamido-cyclohexanone in water to produce 2-bromo-4-acetamido-cyclohexanone; (ii) after step (i), adding thiourea to produce 6-acetylamino-2-amino4,5,6,7-tetrahydro-benzthiazole-dihydrobromide; (iii) after step (ii), adding an aqueous solution of hydrobromic acid to produce 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole; and (iv) after step (iii), isolating 2,6-diamino-4,5,6,7-tetrahydro-benzthiazole free base.
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